molecular formula C13H11NO4S B596465 5-(3-Methylsulfonylphenyl)nicotinic acid CAS No. 1261973-40-3

5-(3-Methylsulfonylphenyl)nicotinic acid

Cat. No.: B596465
CAS No.: 1261973-40-3
M. Wt: 277.294
InChI Key: UKNZELWCEQXNDA-UHFFFAOYSA-N
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Description

5-(3-Methylsulfonylphenyl)nicotinic acid: is an organic compound with the molecular formula C13H11NO4S It is a derivative of nicotinic acid, featuring a methylsulfonyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methylsulfonylphenyl)nicotinic acid typically involves the introduction of a methylsulfonyl group to a nicotinic acid derivative. One common method is the sulfonylation of 3-methylphenyl nicotinic acid using methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Methylsulfonylphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide or thiol derivatives.

    Substitution: Formation of various substituted nicotinic acid derivatives.

Scientific Research Applications

Chemistry: 5-(3-Methylsulfonylphenyl)nicotinic acid is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules for research and development purposes.

Biology: In biological research, this compound may be used to study the effects of sulfonylated nicotinic acid derivatives on cellular processes. It can serve as a tool to investigate the role of nicotinic acid analogs in metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure may offer therapeutic benefits in the treatment of certain diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(3-Methylsulfonylphenyl)nicotinic acid involves its interaction with specific molecular targets. The compound may act on enzymes or receptors involved in metabolic pathways, leading to changes in cellular function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Nicotinic acid: The parent compound, which lacks the methylsulfonyl group.

    3-Methylphenyl nicotinic acid: A precursor in the synthesis of 5-(3-Methylsulfonylphenyl)nicotinic acid.

    Sulfonylated nicotinic acid derivatives: Other compounds with similar structures but different sulfonyl groups.

Uniqueness: this compound is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(3-methylsulfonylphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c1-19(17,18)12-4-2-3-9(6-12)10-5-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNZELWCEQXNDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688175
Record name 5-[3-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261973-40-3
Record name 3-Pyridinecarboxylic acid, 5-[3-(methylsulfonyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261973-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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